Nedocromil
Overview
Description
Nedocromil is a pyranoquinolone derivative used primarily as an anti-inflammatory agent. It is known for its ability to inhibit the activation of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . This compound is commonly used to treat allergic conjunctivitis and asthma .
Mechanism of Action
Target of Action
Nedocromil primarily targets a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . These cells play a crucial role in the inflammatory response that characterizes conditions like asthma.
Mode of Action
This compound interacts with its targets by inhibiting their activation and the subsequent release of inflammatory mediators . These mediators include histamine, prostaglandin D2, and leukotrienes c4, which are released from different types of cells in the lumen and mucosa of the bronchial tree . The inhibition of these mediators may be due partly to the suppression of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptides .
Biochemical Pathways
The affected biochemical pathways involve the metabolism of arachidonic acid through the lipoxygenase and cyclo-oxygenase pathways . These pathways lead to the production of inflammatory mediators, which are inhibited by this compound .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that contribute to its safety profile. It is not metabolized and has an elimination half-life of approximately 3.3 hours . Importantly, only 5% to 10% of an inhaled dose is absorbed, primarily from the respiratory tract
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of allergen-induced early and late asthmatic reactions and bronchial hyperresponsiveness . By inhibiting the release of inflammatory mediators, this compound reduces inflammation and the associated symptoms of asthma.
Action Environment
Environmental factors can influence the action of this compound. For instance, exposure to allergens can trigger the release of inflammatory mediators that this compound works to inhibit . Additionally, the efficacy of this compound may be influenced by the presence of other medications, the patient’s health status, and genetic factors.
Biochemical Analysis
Biochemical Properties
Nedocromil plays a significant role in biochemical reactions by inhibiting the activation and mediator release from inflammatory cells. It interacts with enzymes and proteins involved in the inflammatory response, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . The nature of these interactions involves the inhibition of the release of histamine, prostaglandin D2, and leukotrienes from these cells .
Cellular Effects
This compound affects various types of cells and cellular processes by stabilizing mast cells and preventing their degranulation . This action reduces the release of histamine and other inflammatory mediators, thereby decreasing inflammation and bronchoconstriction in asthma . This compound also influences cell signaling pathways by inhibiting the influx of calcium ions into mast cells, which is crucial for the exocytosis of inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors on the surface of mast cells, thereby inhibiting the activation of these cells and the subsequent release of inflammatory mediators . This inhibition is partly due to the prevention of calcium ion influx, which is necessary for the degranulation process . Additionally, this compound may inhibit the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting inflammatory responses over extended periods . Long-term studies have shown that this compound can prevent the development of bronchial hyperresponsiveness and reduce the late asthmatic response when administered before or after allergen exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits inflammatory responses without significant adverse effects . At high doses, some short-lived effects on the cardiovascular system, such as transient hypotension in dogs and transient hypertension in rabbits and guinea pigs, have been observed . These effects are generally mild and reversible.
Metabolic Pathways
This compound is not metabolized in humans or animals and is excreted unchanged . It interacts with enzymes involved in the metabolism of arachidonic acid, inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes through the lipoxygenase and cyclo-oxygenase pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the respiratory tract when inhaled . It binds modestly to plasma proteins and is confined to the extravascular space . The compound does not penetrate the central nervous system, the placental barrier, or milk .
Subcellular Localization
This compound is localized primarily in the lumen and mucosa of the bronchial tree, where it exerts its anti-inflammatory effects . It does not undergo significant post-translational modifications or targeting to specific subcellular compartments .
Preparation Methods
The preparation of Nedocromil sodium involves several synthetic routes and reaction conditions. One method starts with m-anisidine, which undergoes a condensation reaction to generate an intermediate compound. This intermediate is then subjected to Friedel-Crafts acylation, demethylation, and a second Friedel-Crafts acylation to obtain a diacetyl compound. This compound undergoes substitution, ether formation, rearrangement, reduction, ring formation, hydrolysis, and salt formation to yield this compound sodium . Industrial production methods focus on optimizing yield and purity, often involving similar steps but with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Nedocromil undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: Common reagents include halogens and alkylating agents, leading to the formation of various derivatives.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Major Products: The primary products formed from these reactions include various substituted pyranoquinolone derivatives.
Scientific Research Applications
Nedocromil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying pyranoquinolone derivatives and their reactions.
Biology: Investigated for its effects on inflammatory cells and pathways.
Medicine: Widely used in the treatment of asthma and allergic conjunctivitis.
Industry: Utilized in the formulation of anti-inflammatory medications and eye drops.
Comparison with Similar Compounds
Nedocromil is often compared with other mast cell stabilizers such as cromolyn sodium. Both compounds have anti-allergic, anti-inflammatory, and mast cell-stabilizing properties . this compound is considered more potent in treating non-immunologic asthma . Other similar compounds include fluticasone and salmeterol, which are used in combination for asthma maintenance .
References
Properties
IUPAC Name |
9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTOOFIXOKYGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt) | |
Record name | Nedocromil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023356 | |
Record name | Nedocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nedocromil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.59e-02 g/L | |
Record name | Nedocromil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nedocromil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nedocromil has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil inhibits activation and release of inflammatory mediators such as histamine, prostaglandin D2 and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree. These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways. The mechanism of action of nedocromil may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-geneñrelated peptides. The result is inhibition of bradykinin-induced bronchoconstriction. Nedocromil does not posess any bronchodilator, antihistamine, or corticosteroid activity. | |
Record name | Nedocromil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69049-73-6 | |
Record name | Nedocromil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69049-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nedocromil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nedocromil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nedocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69049-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEDOCROMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B535E0BN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nedocromil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
Record name | Nedocromil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nedocromil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.